REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1>ClCCl>[C:1]1([NH:7][NH:8][C:9]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by filtration
|
Type
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WASH
|
Details
|
washed with dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NNC(=O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |